Hexanoic--d5 Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hexanoic acid derivatives has been extensively studied. For example, the total synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, a derivative of hexanoic acid, has been achieved in six steps starting from commercially available 1,5-hexadiyne, demonstrating the feasibility of synthesizing complex derivatives from hexanoic acid (Carballeira, et al., 2002).

Molecular Structure Analysis

Research on the molecular structure of hexanoic acid derivatives, such as the study on the molecular structure of (m5 dC-dG)3, highlights the significance of modifications at the molecular level. These modifications can impact the stability and properties of the DNA helix, illustrating the importance of structural analysis in understanding the behavior of hexanoic acid derivatives (Fujii, et al., 1982).

Chemical Reactions and Properties

The chemical reactions and properties of hexanoic acid derivatives have been a subject of study, as seen in the decomposition of ionised n-hexanoic acid. Investigation into the mechanism of this decomposition has provided insights into the behavior of hexanoic acid under specific conditions, revealing the significance of intramolecular hydrogen transfer in these processes (Schwarz, et al., 1982).

Physical Properties Analysis

The physical properties of hexanoic acid and its derivatives are crucial for understanding their behavior in various environments. Studies on the effects of hexanoic acid on microbial communities, fermentation, and hygienic quality of corn silages have shown that hexanoic acid can influence pH levels and microbial abundance, demonstrating its impact on physical properties in biological systems (Wang, et al., 2021).

Chemical Properties Analysis

The chemical properties of hexanoic acid contribute to its application in inducing resistance in plants against pathogens. Studies have shown that hexanoic acid can prime the jasmonic acid and salicylic acid pathways in tomato plants, enhancing their resistance to Pseudomonas syringae. This highlights the chemical properties of hexanoic acid that make it a valuable tool in agricultural applications (Scalschi, et al., 2013).

Applications De Recherche Scientifique

Bioaccumulation and Environmental Impact

Decamethylpentacyclosiloxane (D5), which shares structural similarities with hexanoic acid derivatives, is notable for its bioaccumulation properties, especially in personal care products. The compound exhibits significant depuration rates in fish and mammals, and its bioconcentration factors in fish have been a subject of comprehensive study. The review stresses the importance of considering a broad range of bioaccumulation assessments, incorporating various study designs and multiple measures beyond the octanol–water partition coefficient and bioconcentration factor (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

Plant Resistance and Priming Agents

Hexanoic acid, closely related to Hexanoic-d5 Acid, is recognized as a potent natural priming agent, capable of activating broad-spectrum defenses in plants against a variety of pathogens. The review focuses on the characterization of natural compounds, including hexanoic acid, that induce resistance through a priming mechanism. Hexanoic acid can early activate defenses like callose deposition and pathways such as salicylic acid (SA) and jasmonic acid (JA). Moreover, it primes pathogen-specific responses tailored to the pathogen's lifestyle and produces an anti-oxidant protective effect, which may be crucial for limiting the infection of necrotrophs. This insight into hexanoic acid's role in plant defense mechanisms suggests a broader application potential for structurally similar compounds like Hexanoic-d5 Acid in agricultural research (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).

Biocatalyst Inhibition by Carboxylic Acids

The study discusses the impact of carboxylic acids, like hexanoic acid, on microbes such as Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce desirable biorenewable fuels and chemicals. These acids can become inhibitory at concentrations below the desired yield and titer. The review elaborates on the key effects of these acids, including damage to the cell membrane and a decrease in microbial internal pH. It also explores metabolic engineering strategies to increase microbial robustness against such inhibitors. This knowledge is relevant to the scientific understanding of Hexanoic-d5 Acid's interaction with biological systems and its potential use in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Target of Action

Hexanoic-d5 Acid is primarily used as an internal standard for the quantification of hexanoic acid by GC- or LC-MS . Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production .

Mode of Action

Hexanoic-d5 Acid, similar to hexanoic acid, has been proposed as an inducer of plant defense, by means of a priming mechanism . It can early activate broad-spectrum defenses by inducing callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways . Later it can prime pathogen-specific responses according to the pathogen’s lifestyle .

Biochemical Pathways

Hexanoic-d5 Acid affects the metabolomes in a similar manner and generates common biomarkers: caffeoylputrescine glycoside, cis -5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside and feruloyl-3-methoxytyramine conjugate . It activates genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

It’s known that liver dysfunction may affect the blood/plasma clearance of drugs eliminated by hepatic metabolism or biliary excretion .

Result of Action

Instead, it promotes a balanced metabolic profile and is generally non-cytotoxic .

Action Environment

The action of Hexanoic-d5 Acid is influenced by environmental factors. It’s important to note that the compound remains in the roots, provoking molecular changes that may trigger the defensive response in the rest of the plant .

Safety and Hazards

Orientations Futures

Hexanoic acid and its derivatives have been recently recognized as value-added materials and can be synthesized by several microbes . It has shown promise as a precursor for biofuel production, specifically in the production of bio-jet fuel . The demand for hexanoic acid would increase if it becomes possible to produce it from cheaper starting materials .

Propriétés

IUPAC Name |

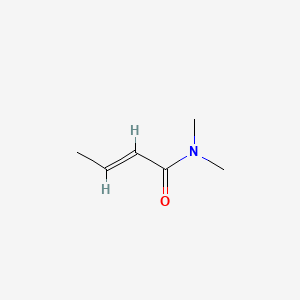

5,5,6,6,6-pentadeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

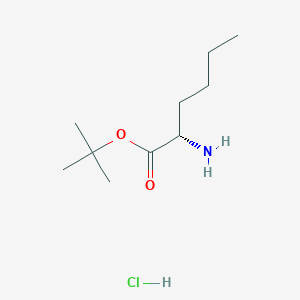

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)